1-methyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde
Description
Properties
IUPAC Name |
1-methyl-3-pyridin-3-ylpyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c1-13-6-9(7-14)10(12-13)8-3-2-4-11-5-8/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRFMQZUIAWBCIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C2=CN=CC=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Methyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by a pyrazole ring fused with a pyridine ring, which contributes to its pharmacological potential. Recent studies have explored its applications as an enzyme inhibitor, particularly in cancer therapy, and its potential as an anti-inflammatory agent.
- Molecular Formula : C₁₀H₉N₃O
- SMILES : CN1C=C(C(=N1)C2=CN=CC=C2)C=O
- InChI : InChI=1S/C10H9N3O/c1-13-6-9(7-14)10(12-13)8-3-2-4-11-5-8/h2-7H,1H3
The biological activity of 1-methyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde primarily involves its role as a cyclin-dependent kinase (CDK) inhibitor . By binding to the active site of CDKs, this compound prevents the phosphorylation of target proteins, disrupting cell cycle progression and inducing apoptosis in cancer cells .
Anticancer Activity
Research indicates that 1-methyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde exhibits significant anticancer properties. It has been shown to inhibit the growth of various cancer cell lines, including:
- Lung Cancer
- Breast Cancer (MDA-MB-231)
- Colorectal Cancer
In vitro studies have demonstrated that this compound can reduce cell viability and induce apoptosis in these cancer types, suggesting its potential as a therapeutic agent .
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. Certain derivatives of pyrazole compounds have shown promising results in reducing inflammation in experimental models. For instance, compounds structurally related to 1-methyl-3-(pyridin-3-yl)-1H-pyrazole have displayed significant anti-inflammatory activity comparable to standard treatments like diclofenac sodium .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Primary Activity |
|---|---|---|
| 1-methyl-3-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde | Isomer of the target compound | Anticancer and anti-inflammatory |
| 1-methyl-3-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde | Positional isomer | CDK inhibition |
| 1-methyl-3-(pyridin-4-yl)-1H-pyrazole-5-carbaldehyde | Aldehyde at different position | Potentially similar biological effects |
Case Studies
Several case studies have highlighted the efficacy of pyrazole derivatives in treating various conditions:
- Study on CDK Inhibition : A study demonstrated that derivatives of 1-methyl-pyrazole compounds could effectively inhibit CDKs, leading to decreased proliferation rates in cancer cell lines .
- Anti-inflammatory Evaluation : Another study assessed the anti-inflammatory effects of related pyrazole compounds in animal models, showing significant reduction in edema and pain responses comparable to established anti-inflammatory drugs .
Scientific Research Applications
Biological Activities
1-Methyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde has been studied for its various biological activities, including:
- Antimicrobial Activity : Several studies indicate that derivatives of pyrazole compounds exhibit significant antibacterial properties against pathogens such as Escherichia coli and Staphylococcus aureus. The aldehyde group may enhance the interaction with bacterial enzymes, leading to increased efficacy .
- Antifungal Activity : Compounds similar to 1-methyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde have shown promising antifungal properties. For instance, modifications in the structure have led to derivatives that display activity against various fungal strains .
Synthetic Methodologies
The synthesis of 1-methyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde can be achieved through several methods:
- Vilsmeier-Haack Reaction : This reaction involves the treatment of a suitable pyrazole with phosphorus oxychloride and dimethylformamide to introduce the aldehyde group effectively. This method is favored for its ability to generate high yields of the desired compound .
- Condensation Reactions : The compound can also be synthesized via condensation reactions involving hydrazones or semicarbazones derived from ketones. These reactions typically occur under acidic or basic conditions and can yield various substituted pyrazole derivatives .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of a series of pyrazole derivatives, including 1-methyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde. The results demonstrated that this compound exhibited significant activity against multiple bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .
Case Study 2: Synthesis and Characterization
Research focused on synthesizing 1-methyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde through optimized Vilsmeier-Haack conditions. Characterization was performed using NMR and mass spectrometry, confirming the structure and purity of the synthesized compound. The study highlighted the efficiency of this synthetic route in producing high yields with minimal by-products .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The biological and physicochemical properties of pyrazole-4-carbaldehyde derivatives are highly dependent on substituents at positions 1, 3, and 3. Below is a comparative analysis with key analogs:
Key Observations :
- Pyridine vs. Aryl Groups : The pyridin-3-yl group enhances antifungal activity compared to phenyl or p-tolyl groups due to improved solubility and electronic effects .
- Trifluoromethyl Substitution : Derivatives with CF3 exhibit broader pesticidal activity but lack specificity for microbial targets .
- Furan Derivatives : The furan-2-yl group significantly boosts DNA gyrase inhibitory activity, outperforming pyridine derivatives in enzyme targeting .
Physicochemical Properties
Table 2: Physical Property Comparison
Preparation Methods
Formylation of Pyrazole Precursors
Starting from a 3-(pyridin-3-yl)-1-methylpyrazole, the 4-position can be selectively formylated using the Vilsmeier-Haack reaction, which employs POCl3 and DMF.
This approach involves synthesizing the pyrazole ring with the desired substituents first, followed by electrophilic substitution at the 4-position to introduce the aldehyde group.
The reaction conditions are typically mild and provide good yields with high regioselectivity for the 4-position.
Synthesis via Hydrazone Intermediates
Pyrazole-4-carbaldehydes can be prepared by cyclization of hydrazone derivatives formed from methyl ketones and hydrazines.
For the target compound, an appropriate methyl ketone bearing a pyridin-3-yl substituent can be converted to its semicarbazone, then formylated to yield the aldehyde-functionalized pyrazole.
This method allows flexibility in introducing various substituents at the 3-position.
Related Synthetic Routes for Pyrazole Carboxylic Acid Derivatives (Contextual Insights)
Though the target compound is an aldehyde, related pyrazole-4-carboxylic acids such as 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid have been synthesized via multi-step processes involving:
Cyclization of alpha-difluoroacetyl intermediates with methylhydrazine in the presence of catalysts such as sodium iodide or potassium iodide, followed by recrystallization to achieve high purity and yield.
Halogenation and diazotization of N-methyl-3-aminopyrazole, followed by coupling with potassium difluoromethyl trifluoroborate and Grignard reaction with carbon dioxide to yield the carboxylic acid.
These methods illustrate advanced functional group transformations on pyrazole rings that could inspire analogous steps for aldehyde synthesis, especially regarding regioselective substitution and ring functionalization.
Data Table: Summary of Key Preparation Methods for Pyrazole-4-Carbaldehydes
Research Findings and Considerations
Regioselectivity: Formylation at the 4-position of pyrazole is favored under Vilsmeier-Haack conditions, enabling selective synthesis of 1-methyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde without significant side-products.
Purity and Yield: Recrystallization and purification steps are critical to achieve high purity (>99%) and good yields (typically 60-85%) in aldehyde synthesis.
Isomer Avoidance: Unlike some pyrazole carboxylic acid syntheses where isomer formation is an issue, aldehyde syntheses via formylation and hydrazone cyclization exhibit fewer isomeric impurities.
Scalability: The described methods are amenable to scale-up, especially the Vilsmeier-Haack formylation, which is widely used in industrial and academic settings for pyrazole derivatives.
Q & A
Basic Research Questions
Q. What are the typical synthetic routes for 1-methyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde, and how can reaction conditions be optimized?
- Methodological Answer : The compound is synthesized via the Vilsmeier-Haack reaction , where 3-methyl-1-aryl-1H-pyrazol-5(4H)-one reacts with a Vilsmeier reagent (POCl₃/DMF) to form the carbaldehyde intermediate. Subsequent nucleophilic substitution with phenols (e.g., pyridin-3-ol) in the presence of K₂CO₃ as a base yields the target compound . Optimization involves adjusting reaction temperature (80–100°C), solvent polarity (DMF or acetonitrile), and stoichiometric ratios of reagents to maximize yields (typically 60–75%) .
Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?
- Methodological Answer :
- Spectroscopy : Use ¹H/¹³C NMR to confirm the aldehyde proton (δ 9.8–10.2 ppm) and pyridyl/pyrazole ring protons. IR spectroscopy verifies the carbonyl stretch (ν ~1680 cm⁻¹) .
- Crystallography : Single-crystal X-ray diffraction (SCXRD) resolves the planar pyrazole ring and dihedral angles between the pyridyl and pyrazole moieties. Melting point analysis (e.g., 140–141°C for analogs) ensures purity .
Advanced Research Questions
Q. How can computational chemistry aid in designing novel derivatives of this compound?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict reaction pathways, transition states, and regioselectivity for substitutions. For example, ICReDD’s approach combines computational reaction path searches with experimental validation to optimize conditions (e.g., solvent, catalyst) for synthesizing fused heterocycles . Molecular docking studies can also screen derivatives for bioactivity (e.g., antimicrobial targets) .
Q. How can researchers address contradictions in reaction yields or spectroscopic data across studies?
- Methodological Answer :
- Yield Discrepancies : Compare reaction parameters (e.g., solvent, catalyst loading, temperature). For example, K₂CO₃ vs. Cs₂CO₃ may alter nucleophilic substitution efficiency .
- Spectral Anomalies : Cross-validate using high-resolution mass spectrometry (HRMS) and 2D NMR (COSY, HSQC) to resolve overlapping signals. Re-crystallization in different solvents (e.g., ethanol vs. DCM) may improve spectral clarity .
Q. What mechanistic insights exist for nucleophilic substitution reactions involving this aldehyde?
- Methodological Answer : The reaction proceeds via an SNAr (nucleophilic aromatic substitution) mechanism. The electron-withdrawing aldehyde group activates the pyrazole ring at the C5 position, enabling phenoxide attack. K₂CO₃ deprotonates the phenol, enhancing nucleophilicity. Kinetic studies (e.g., monitoring by TLC or HPLC) reveal rate dependence on base strength and solvent polarity .
Q. What strategies are effective for synthesizing fused heterocyclic systems using this aldehyde?
- Methodological Answer : Use the aldehyde as a versatile electrophilic building block . For example:
- Pyrazolo[3,4-c]pyrazoles : React with hydrazine hydrate under reflux (acetic acid/ethanol) to form fused rings. Temperature control (reflux vs. RT) dictates regioselectivity .
- Thieno[2,3-c]pyrazoles : Condense with thiophene derivatives via cyclocondensation, monitored by in situ IR for intermediate formation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
